![molecular formula C21H13F7N2O2 B6546935 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-59-5](/img/structure/B6546935.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H13F7N2O2 and its molecular weight is 458.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.08652480 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple fluorinated phenyl groups and a dihydropyridine moiety. Its molecular formula is C20H13F5N2O3, with a molecular weight of 424.3 g/mol. The presence of trifluoromethyl groups is known to enhance biological activity through increased metabolic stability and lipid solubility.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes such as cholinesterases (AChE and BChE) and cyclooxygenases (COX-2). The trifluoromethyl groups enhance interactions with these enzymes, potentially increasing inhibitory potency.
- Antioxidant Properties : The compound exhibits free radical-scavenging activities, which may contribute to its protective effects against oxidative stress.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects against cancer cell lines, particularly the MCF-7 breast cancer cell line, suggesting potential applications in oncology.
Case Studies
A series of studies have evaluated the biological activity of related compounds with similar structures:
- Study on Trifluoromethyl Compounds : Research indicated that compounds with trifluoromethyl substitutions showed enhanced inhibitory effects against AChE (IC50 values ranging from 10.4 µM to 24.3 µM) compared to their non-fluorinated counterparts .
- Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic applications .
Data Summary
The following table summarizes the biological activities observed for the compound and its derivatives:
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F7N2O2/c22-17-8-7-14(10-16(17)21(26,27)28)29-18(31)15-2-1-9-30(19(15)32)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGHIUGQKIYTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F7N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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